Cas no 145264-18-2 (4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI))
![4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI) structure](https://it.kuujia.com/scimg/cas/145264-18-2x500.png)
145264-18-2 structure
Nome del prodotto:4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI)
Numero CAS:145264-18-2
MF:C24H22O7
MW:422.427287578583
CID:144132
4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-,(7aR,10S,10aS)-rel-(-)- (9CI)
- 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-,(7aR,
- 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aa,10a,10aa)-(-)-
- Enantiomultijugin
- 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI)
- (7aR,10S,10aS)-rel-(-)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
- (7aR,10S,10aS)-rel-(+)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
-
- Inchi: 1S/C24H22O7/c1-12(25)28-22-20-19-17(30-23(20)31-24(22,2)3)11-16(27-4)18-14(26)10-15(29-21(18)19)13-8-6-5-7-9-13/h5-11,20,22-23H,1-4H3
- Chiave InChI: XMJHOTVIJNLONQ-UHFFFAOYSA-N
- Sorrisi: COC1C2=C(OC(C3C=CC=CC=3)=CC2=O)C2=C(OC3C2C(OC(=O)C)C(C)(C)O3)C=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 31
- XLogP3: 2.884
4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI) Letteratura correlata
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
145264-18-2 (4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-5-methoxy-9,9-dimethyl-2-phenyl-, (7aR,10S,10aS)-rel-(-)- (9CI)) Prodotti correlati
- 2138406-35-4(6-(Cyclopropylmethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol)
- 1956331-87-5(5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine])
- 1361486-60-3(4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl)
- 60834-87-9(3-cyclopentylphenol)
- 35440-36-9(Fenoprofen Acyl Glucuronide)
- 2228889-49-2(2,4-Dimethyl-3-phenylpentanenitrile)
- 1189857-17-7(N-{5-ethyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}-3,4,5-trimethoxybenzamide hydrochloride)
- 1804090-38-7(7-Bromo-4-formyl-1H-benzimidazole)
- 189894-13-1((3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate)
- 1805619-99-1(Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
